Rebeprazole sulfone N-oxide

Vue d'ensemble

Description

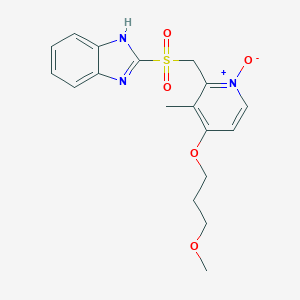

Rebeprazole sulfone N-oxide is a chemical compound with the molecular formula C18H21N3O5S and a molecular weight of 391.44 g/mol . It is an impurity of Rabeprazole sodium, a proton pump inhibitor used to treat gastric acid-related diseases . The compound is characterized by its brownish solid form and has a melting point of 153-156°C .

Méthodes De Préparation

The preparation of Rebeprazole sulfone N-oxide involves the oxidation of Rabeprazole sodium. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to remove impurities .

Analyse Des Réactions Chimiques

Rebeprazole sulfone N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, Rabeprazole sodium.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Proton Pump Inhibition:

Rebeprazole, including its sulfone N-oxide form, functions as a proton pump inhibitor (PPI), effectively reducing gastric acid secretion. This action is crucial in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . The sulfone N-oxide form may exhibit similar or enhanced efficacy compared to the parent compound.

Impurity and Stability Considerations:

Rebeprazole sulfone N-oxide is often regarded as an impurity in rabeprazole formulations. Its presence can influence the stability and efficacy of the drug. Research indicates that while rabeprazole is susceptible to degradation under acidic conditions, the sulfone N-oxide demonstrates improved stability across various pH levels . This characteristic makes it a subject of interest for formulation scientists aiming to enhance drug stability.

Synthesis and Production Processes

Oxidation Processes:

The synthesis of this compound typically involves oxidative processes where rabeprazole sulfide is oxidized. Recent advancements have introduced continuous flow microreactor technology, which significantly enhances production efficiency by allowing rapid oxidation and purification steps to be completed in a controlled environment. In laboratory settings, this method has achieved a purity level of 98.78% within 56 seconds, compared to traditional batch processes that take much longer .

Case Study: Continuous Flow Microreactor

A study detailed the use of sodium hypochlorite as an oxidant in a microreactor setup for synthesizing rabeprazole sodium from rabeprazole thioether. The continuous process not only improved yield but also minimized the formation of unwanted impurities, including this compound, thereby optimizing overall production quality .

Metabolic Studies

Metabolite Characterization:

Research into the metabolic pathways of rabeprazole has revealed that this compound can be formed during the metabolism of rabeprazole in vivo. Understanding these metabolites is critical for assessing the pharmacokinetics and potential side effects associated with rabeprazole therapy . Studies have employed advanced analytical techniques such as LC-MS to identify and quantify these metabolites, providing valuable insights into their biological relevance.

Regulatory and Safety Considerations

Toxicological Assessment:

As with any pharmaceutical compound, understanding the safety profile of this compound is essential. Regulatory bodies require comprehensive toxicological studies to evaluate the potential risks associated with its presence as an impurity in drug formulations. Current literature suggests that while it is generally considered safe at therapeutic levels, ongoing research is necessary to fully elucidate its long-term effects .

Mécanisme D'action

The mechanism of action of Rebeprazole sulfone N-oxide is related to its parent compound, Rabeprazole sodium. Rabeprazole sodium inhibits the H+/K+ ATPase enzyme in the parietal cells of the stomach, reducing gastric acid secretion . The sulfone N-oxide derivative may exhibit similar inhibitory effects, although its exact molecular targets and pathways are less well-studied .

Comparaison Avec Des Composés Similaires

Rebeprazole sulfone N-oxide is unique due to its specific structure and role as an impurity of Rabeprazole sodium. Similar compounds include:

Rabeprazole sodium: The parent compound, a proton pump inhibitor.

Omeprazole sulfone: Another sulfone derivative of a proton pump inhibitor.

Lansoprazole sulfone: A sulfone derivative of Lansoprazole, another proton pump inhibitor. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Activité Biologique

Rebeprazole sulfone N-oxide is a significant metabolite of the proton pump inhibitor rebeprazole, utilized primarily in treating gastroesophageal reflux disease (GERD) and other acid-related disorders. Understanding its biological activity is crucial for evaluating its pharmacological effects, potential toxicity, and interactions with other drugs.

Overview of Rebeprazole and Its Metabolites

Rebeprazole is a member of the benzimidazole class of drugs, functioning by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion. Its metabolism involves several pathways, leading to various metabolites, including rebeprazole sulfone and this compound. These metabolites are formed through oxidative processes, primarily mediated by cytochrome P450 enzymes.

Biochemical Pathways

- Formation of this compound :

- Metabolic Enzymes :

Pharmacological Effects

This compound exhibits several notable biological activities:

- Inhibition of Gastric Acid Secretion : Similar to its parent compound, it may retain some inhibitory effects on gastric acid secretion, although the potency compared to rebeprazole requires further investigation.

- Potential Drug Interactions : As a metabolite, it may influence the pharmacokinetics of concurrently administered drugs by competing for metabolic pathways or altering enzyme activity .

Toxicological Profile

The toxicological assessment of this compound is limited but essential for understanding its safety profile:

- Cytotoxicity Studies : Preliminary studies indicate that while rebeprazole is generally well-tolerated, its metabolites could exhibit varying degrees of cytotoxicity depending on concentration and exposure duration.

- Genotoxicity Assessments : Further research is needed to evaluate any potential genotoxic effects associated with prolonged exposure to this metabolite.

Case Studies and Clinical Observations

Several studies have investigated the biological activity of this compound:

-

Case Study Analysis :

- A study explored the metabolic pathways of rebeprazole in patients with varying CYP2C19 genotypes, highlighting differences in metabolite concentrations and their clinical implications .

- Another case study examined adverse reactions in patients receiving rebeprazole therapy, noting a correlation between elevated levels of its metabolites and gastrointestinal side effects .

- In Vitro Studies :

Data Summary

| Metabolite | Formation Pathway | Biological Activity | Toxicity Potential |

|---|---|---|---|

| Rebeprazole | Direct administration | Strong inhibition of gastric acid secretion | Low |

| Rebeprazole Sulfide | Oxidation of rebeprazole | Moderate inhibition; less potent than parent | Moderate |

| Rebeprazole Sulfone | Further oxidation of sulfide | Potentially similar activity | Moderate |

| This compound | Oxidation of sulfone | Possible inhibition of CYP2C19 | Requires further study |

Propriétés

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-13-16(21(22)9-8-17(13)26-11-5-10-25-2)12-27(23,24)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBHTBNDQGWAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582522 | |

| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924663-37-6 | |

| Record name | Rabeprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABEPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YB1T296OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.